![molecular formula C7H5Cl2N3 B11897539 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This process is carried out under controlled conditions to ensure the formation of the desired triazine ring . The reaction conditions often include the use of solvents such as dimethylformamide and the application of heat to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize impurities. This involves the use of scalable methodologies that can be safely implemented in large reactors. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium carbonate and morpholine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium carbonate and morpholine in a dioxane/water solvent mixture at 70-80°C.
Oxidation/Reduction:
Major Products
The major products formed from substitution reactions include derivatives where the chlorine atoms are replaced by other functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key component in the development of kinase inhibitors used in cancer therapy.
Antiviral Research: The compound is a structural motif in antiviral drugs like remdesivir, which is used to treat COVID-19.
Biological Studies: It is used to study various biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding sites of these enzymes, inhibiting their activity and thereby affecting cellular processes like proliferation and survival . This makes it a valuable tool in targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine: Similar in structure but with different substitution patterns.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives with different biological activities and therapeutic potentials.
Uniqueness
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets in a unique manner. This makes it particularly effective in applications like kinase inhibition and antiviral therapy .
Biological Activity
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its unique tricyclic structure, which comprises a pyrrole ring fused to a 1,2,4-triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities. Although the specific literature on this compound is limited, it falls within a broader class of pyrrolo[2,1-f][1,2,4]triazines known for their diverse biological properties.
Structural Characteristics
The molecular formula of this compound is C7H5Cl2N3, with a molecular weight of approximately 202.04 g/mol. The structure includes two chlorine atoms at positions 2 and 4 of the triazine ring and a methyl group at position 7. This configuration contributes to its biological activity and interaction with various biological targets.
Antitumor Activity
Research indicates that derivatives of the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit notable antitumor properties. For example, compounds with similar structural motifs have been reported to inhibit cell survival in colorectal cancer (CRC) models through mechanisms involving apoptosis and inhibition of specific kinases such as Bruton’s tyrosine kinase (BTK) . These findings suggest that this compound may also possess similar anticancer properties.
Antimicrobial Properties
In studies focusing on the broader class of 1,2,4-triazines and their derivatives, significant antibacterial and antifungal activities have been reported. Compounds in this category have demonstrated efficacy against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi . The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.
In Vitro Studies
In vitro evaluations of related compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For instance, a study on similar pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
Xenograft Models
Zebrafish xenograft models have been utilized to assess the in vivo efficacy of these compounds. In these models, certain triazine derivatives exhibited substantial inhibition of tumor growth when administered alone or in combination with established chemotherapy agents . This suggests that this compound could potentially enhance therapeutic outcomes in cancer treatment.
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-3-5-6(8)10-7(9)11-12(4)5/h2-3H,1H3 |
InChI Key |
RMDRVTNRJPZHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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